

Sourcing High-Purity Voclosporin-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Voclosporin-d4	
Cat. No.:	B15541633	Get Quote

For researchers, scientists, and drug development professionals, securing high-purity, isotopically labeled compounds is a critical prerequisite for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of the commercial availability, sourcing, and quality considerations for **Voclosporin-d4**, a deuterated analog of the novel calcineurin inhibitor, Voclosporin. Furthermore, it details an established experimental protocol for its use as an internal standard in bioanalytical assays and illustrates the underlying mechanism of action of Voclosporin.

Commercial Availability and Sourcing of Voclosporin-d4

Voclosporin-d4 is available from a number of specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment. The table below summarizes the offerings from several prominent vendors.



Supplier	Product Name	Purity Specification	Available Pack Sizes	Notes
LGC Standards	Voclosporin-d4	Not explicitly stated, but sold as a reference standard.	0.5 mg, 1 mg, 5 mg	A Certificate of Analysis is available.[1]
Clearsynth	Voclosporin-d4	93.08% (by HPLC)	Not specified	Accompanied by a Certificate of Analysis.[2]
Simson Pharma	Voclosporin-D4	High-purity	Not specified	Every compound is accompanied by a Certificate of Analysis.[3]
Clinivex	Voclosporin-d4	Not explicitly stated	5mg	Stated to be in stock.[4]
MedChemExpres s	Voclosporin-d4	>98%	10mg	Purity is specified on their website.[5]
Pharmaffiliates	Voclosporin-d4	Not explicitly stated	Not specified	Available as a stable isotope.[6]
SynZeal	Voclosporin-D4	Not explicitly stated	Not specified	Available for analytical purposes.[7]

It is important to note that stated purity levels can vary between batches and analytical methods. Researchers should always request the most recent CoA for the specific lot they intend to purchase.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway



Voclosporin, and by extension its deuterated analog, is a potent inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9][10] Calcineurin plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1][2][3][11][12] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes encoding various cytokines, including interleukin-2 (IL-2), leading to T-cell proliferation and an inflammatory response.[1][2][3][11][12] By inhibiting calcineurin, Voclosporin prevents NFAT dephosphorylation, thereby blocking T-cell activation and the subsequent inflammatory cascade.[13][14]



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Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Voclosporin.

Experimental Protocol: Quantification of Voclosporin using Voclosporin-d4 by LC-MS/MS

Voclosporin-d4 is an ideal internal standard for the quantification of Voclosporin in biological matrices due to its similar chemical and physical properties, which allows it to co-elute and experience similar ionization effects as the parent compound, while being distinguishable by mass spectrometry. The following is a summary of a validated LC-MS/MS method for the therapeutic drug monitoring of Voclosporin in human whole blood.[4]

Sample Preparation

Aliquoting: Take 100 μL of human whole blood sample.



- Protein Precipitation: Add a solution containing methanol, 0.2 M ZnSO₄, and a known concentration of Voclosporin-d4 as the internal standard.
- Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

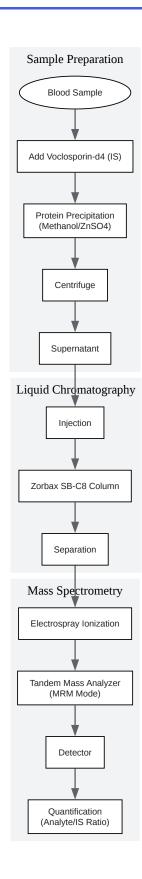
Liquid Chromatography

- Column: Zorbax SB-C8, 2.1 x 12.5 mm, maintained at 60°C.
- Mobile Phase A (Wash): Water-acetonitrile supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
- Mobile Phase B (Elution): Water-methanol supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
- Procedure: Inject the supernatant onto the column. Initially, wash with Mobile Phase A to remove poorly retained components. Then, elute Voclosporin and Voclosporin-d4 using Mobile Phase B.

Mass Spectrometry

- Instrument: Applied Biosystems/MDS-Sciex API3000 mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - Voclosporin Transition: m/z 1236.8 → 1112.8 (as the sodium adduct).[15]
 - Voclosporin-d4 Transition: m/z 1240.8 → (a corresponding fragment, typically a loss of the same neutral fragment as the parent compound).[15]
- Quantification: The concentration of Voclosporin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.





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Caption: A generalized workflow for the quantification of Voclosporin using **Voclosporin-d4** by LC-MS/MS.

Conclusion

High-purity **Voclosporin-d4** is commercially available from several reputable suppliers and serves as an essential tool for the accurate quantification of Voclosporin in research and clinical settings. Its use as an internal standard in LC-MS/MS methods, as detailed in the provided protocol, ensures reliable and reproducible results. A thorough understanding of Voclosporin's mechanism of action as a calcineurin inhibitor provides the necessary context for its application in immunological and pharmacological research. Researchers are advised to meticulously evaluate supplier documentation and adhere to validated analytical methods to ensure the integrity of their experimental data.

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